4-(2-Methoxyphenyl)furan-2-boronic acid
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Overview
Description
4-(2-Methoxyphenyl)furan-2-boronic acid is an organic compound with the molecular formula C11H11BO4. It is a boronic acid derivative that has gained attention due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a methoxyphenyl group, making it a valuable intermediate in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)furan-2-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, a boronic acid derivative, and an aryl halide. The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)furan-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
4-(2-Methoxyphenyl)furan-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of boron-containing compounds and their biological activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)furan-2-boronic acid primarily involves its role as a reagent in chemical reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methoxyphenyl group and furan ring provide stability and reactivity to the compound, facilitating its use in various synthetic applications .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
Comparison: 4-(2-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a methoxyphenyl group, which enhance its reactivity and stability in chemical reactions.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-5-3-2-4-9(10)8-6-11(12(13)14)16-7-8/h2-7,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWVBBFYLDXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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